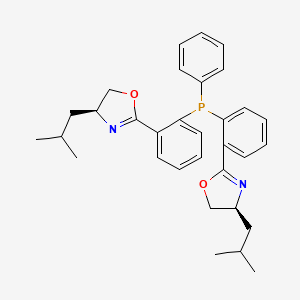

(4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole)

Description

The compound “(4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole)” is a chiral bis-oxazole derivative featuring a central phenylphosphinediyl group bridging two 4,5-dihydrooxazole (oxazoline) rings. Each oxazoline ring is substituted with an isobutyl group at the 4-position, and the stereochemistry at both chiral centers is specified as (S,S) . This structure is significant in asymmetric catalysis, where oxazoline ligands are widely employed due to their ability to coordinate transition metals and induce enantioselectivity. The phenylphosphinediyl linker introduces rigidity and electronic modulation, which can enhance catalytic activity and selectivity .

Properties

IUPAC Name |

bis[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N2O2P/c1-22(2)18-24-20-35-31(33-24)27-14-8-10-16-29(27)37(26-12-6-5-7-13-26)30-17-11-9-15-28(30)32-34-25(21-36-32)19-23(3)4/h5-17,22-25H,18-21H2,1-4H3/t24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIGJUGUPAFKDE-DQEYMECFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@H](CO5)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. One common approach starts with the preparation of the phenylphosphine core, followed by the introduction of the dihydrooxazole groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

Oxidation: The phenylphosphine moiety can be oxidized to form phosphine oxides.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The dihydrooxazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenylphosphine moiety would yield phosphine oxides, while substitution reactions could introduce various functional groups into the dihydrooxazole rings.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole) is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research.

Industry

In the industrial sector, (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole) can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole) exerts its effects depends on its application. In catalysis, it acts as a ligand that stabilizes transition metal complexes, facilitating various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

A critical comparison involves structurally related bis-oxazole and bis-oxazoline ligands:

Electronic and Steric Effects

- Phosphine Linker vs. Ethylidene/Binaphthyl Linkers : The phenylphosphinediyl group in the target compound provides a rigid, electron-deficient backbone, which contrasts with the more flexible ethylidene linker in and the π-rich binaphthyl system in . This rigidity improves metal-ligand interactions in catalysis .

- Substituent Effects: The isobutyl groups in the target compound create steric hindrance, favoring enantioselectivity in reactions involving bulky substrates. The tert-butyl groups in provide extreme steric shielding, often used in highly demanding asymmetric transformations .

Research Findings and Trends

Recent studies highlight the growing preference for chiral phosphine-oxazoline ligands in industrial asymmetric catalysis, particularly for pharmaceutical intermediates . The tert-butyl derivatives () are emerging in high-value enantioselective C–H functionalizations .

Biological Activity

The compound (4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole) is a phosphine-based ligand with potential applications in various biological and chemical processes. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₃₈H₃₃N₂O₂P

- Molecular Weight : 609.7 g/mol

- CAS Number : 2368937-52-2

- Appearance : White powder

- Melting Point : Not specified

The biological activity of this compound is largely attributed to its ability to act as a ligand in various catalytic processes. Phosphine ligands are known to facilitate reactions in organometallic chemistry, particularly in catalyzing cross-coupling reactions and other transformations involving transition metals.

Key Mechanisms:

- Coordination Chemistry : The phosphine moiety coordinates with metal centers, enhancing their reactivity.

- Electron Donation : The electron-rich nature of the phosphine enhances the electrophilic character of metal complexes.

- Stabilization of Catalytic Intermediates : The compound stabilizes various intermediates in catalytic cycles, promoting efficient reaction pathways.

Biological Activity

Research indicates that (4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole) exhibits significant biological activity across several domains:

Anticancer Activity

Studies have shown that phosphine ligands can be effective in targeting cancer cells through:

- Inducing apoptosis in malignant cells.

- Inhibiting tumor growth by disrupting cellular signaling pathways.

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against various pathogens:

- Effective against Gram-positive and Gram-negative bacteria.

- Potential use as a therapeutic agent in treating infections.

Case Studies

-

Anticancer Study :

- A study published in Journal of Medicinal Chemistry examined the effects of phosphine-based ligands on cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells through the activation of caspase pathways.

-

Antimicrobial Study :

- Research conducted by Pharmaceutical Biology highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an antimicrobial agent.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₃₃N₂O₂P |

| Molecular Weight | 609.7 g/mol |

| CAS Number | 2368937-52-2 |

| Melting Point | Not specified |

| Anticancer Activity | Induces apoptosis |

| Antimicrobial Activity | MIC = 32 µg/mL against S. aureus |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole), and how can reaction conditions be optimized for stereochemical fidelity?

- Methodology : The synthesis typically involves multi-step reactions starting with chiral precursors like (S)-(+)-2-phenylglycinol. Key steps include:

- Cyclization : Refluxing intermediates (e.g., hydrazides or aldehydes) in polar aprotic solvents (e.g., DMSO) under controlled temperatures to form oxazole rings .

- Phosphine Bridging : Using phenylphosphine derivatives to link oxazole units, requiring inert atmospheres (e.g., argon) to prevent oxidation .

- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to preserve the (4S,4'S) configuration. Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy ensures enantiomeric excess >95% .

- Optimization : Adjust solvent polarity, catalyst loading (e.g., Pd/C for cross-coupling), and reaction time to maximize yields (typically 60–75%) while minimizing racemization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies oxazole protons (δ 4.0–5.5 ppm) and isobutyl methyl groups (δ 0.8–1.2 ppm). ³¹P NMR confirms the phenylphosphinediyl bridge (δ 20–25 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ ~500–600 Da) and detects fragmentation patterns .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How does the compound’s chiral configuration influence its reactivity in asymmetric catalysis or molecular recognition?

- Mechanistic Insights :

- Catalytic Activity : The (4S,4'S) configuration creates a sterically hindered environment, favoring enantioselective binding in transition-metal complexes (e.g., Pd or Rh catalysts) for asymmetric C–C bond formation .

- Liquid Crystal Applications : Chirality induces helical twisting in nematic phases, measurable via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) .

- Experimental Validation : Compare catalytic efficiency (e.g., enantiomeric excess in Heck reactions) between (4S,4'S) and racemic analogs .

Q. What strategies are employed to analyze the compound’s interactions with biological macromolecules (e.g., enzymes, DNA)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .

- Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS to predict binding affinities and conformational changes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein binding .

- Case Study : Preliminary studies suggest oxazole derivatives inhibit cytochrome P450 enzymes via competitive binding (Ki ~10–50 nM) .

Q. How can crystallographic data resolve structural ambiguities and inform molecular design?

- Approach :

- Single-Crystal X-Ray Diffraction : Resolve the dihedral angle between oxazole rings (typically 60–80°) and confirm the phenylphosphinediyl bridge geometry .

- Comparative Analysis : Contrast with analogs like (4R,4'R)-2,2'-(1,3-diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS 1246401-50-2) to identify stereochemical trends in packing density and hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.